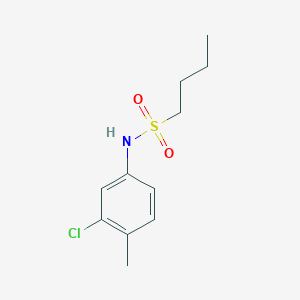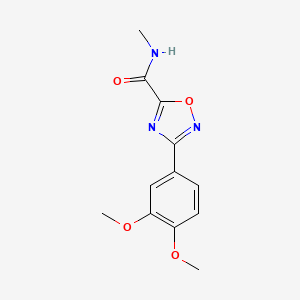
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMBS is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body, which can have various physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase by N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can lead to a decrease in the production of aqueous humor in the eye, which can reduce intraocular pressure and prevent the development of glaucoma. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its potency as a carbonic anhydrase inhibitor. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to be more potent than other sulfonamide derivatives such as acetazolamide and methazolamide. However, one of the limitations of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its solubility in water, which can make it difficult to use in certain experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. Another area of research is the investigation of the anticonvulsant properties of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide and its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide in vivo and its potential use in the treatment of other neurological disorders.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, with potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders. While N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has several advantages as a research tool, further research is needed to determine its safety and efficacy in vivo and its potential use in the treatment of various diseases.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the reaction of 3-chloro-4-methylphenylamine with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. The purity of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been used in various scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors such as N-(3-chloro-4-methylphenyl)-1-butanesulfonamide have been used in the treatment of glaucoma, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-4-7-16(14,15)13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRFAGQRWBXYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)


![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)